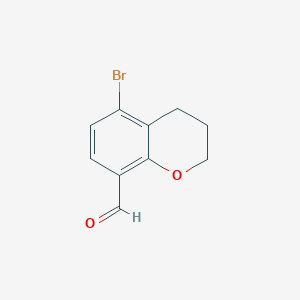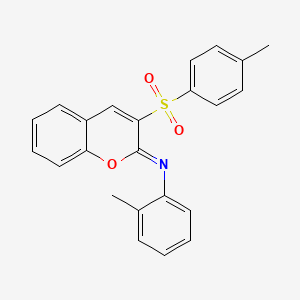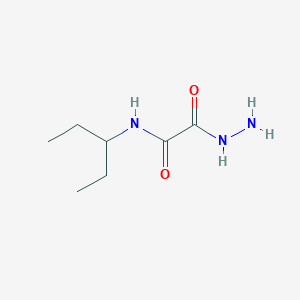![molecular formula C7H7BClNO2S B2821907 Thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride CAS No. 1416853-87-6](/img/structure/B2821907.png)
Thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride” is a chemical compound with the CAS Number: 1416853-87-6 . It has a molecular weight of 215.47 . The compound is typically stored at a temperature of 4 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H6BNO2S.ClH/c10-8(11)7-4-5-6(12-7)2-1-3-9-5;/h1-4,10-11H;1H . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 215.47 .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Thieno[3,2-b]pyridin-2-ylboronic acid hydrochloride serves as a crucial intermediate in the synthesis and modification of thieno[3,2-b]pyridine compounds. Research highlights include:
Chemical Transformation and Derivative Formation : Thieno[3,2-b]pyridine undergoes various chemical transformations, enabling the synthesis of a range of derivatives. For instance, it forms adducts with hydrogen chloride and gives rise to ring substitution alpha or gamma to the heteronitrogen atom. Notably, it can be converted into derivatives featuring chloro, bromo, nitro, and amino substituents, as well as into methyl imidate, cyclic amidines, and tetrazolyl derivatives, showcasing its versatility in chemical reactions (Klemm et al., 1985).
Heterocyclic Compound Synthesis : Thieno[3,2-b]pyridine derivatives have been synthesized and utilized in the formation of heterocyclic compounds like thieno[3,2-b]pyrroles, thieno[3,2-b]furans, thieno[3,2-b]indoles, and more. These compounds were obtained through high-yield routes and show potential in various applications, including fluorescence properties (Acharya et al., 2017).
Photophysical Properties : The photophysical properties of thieno[3,2-b]pyridine derivatives have been extensively studied. These compounds demonstrate significant fluorescence quantum yields and solvatochromic behavior, indicating their potential in photophysical applications. For instance, their incorporation into lipid membranes has been explored for drug delivery systems, showing that they are primarily located in the lipid bilayer, which is crucial for their function in biological systems (Carvalho et al., 2013).
Synthesis of Bioactive Compounds
Thieno[3,2-b]pyridin-2-ylboronic acid hydrochloride is instrumental in synthesizing compounds with potential biological and pharmacological activities:
Antitumor Activity : Thieno[2,3-b]pyridine derivatives are known for their anti-proliferative properties against various human cancer cell lines. Strategies to enhance their aqueous solubility while retaining anti-proliferative actions have been a focal point of research. For example, introducing polar groups into the thieno[2,3-b]pyridine structure has shown promising results in improving solubility and inhibiting cancer cell growth (Haverkate et al., 2021).
Disruption of Crystal Packing for Enhanced Activity : The synthesis of thieno[2,3-b]pyridines with bulky functional groups aims to disrupt crystal packing, which is associated with poor solubility due to extensive planarity. These novel compounds with ‘prodrug-like’ moieties have shown increased activity against specific cancer cell lines, highlighting the importance of molecular engineering in enhancing the therapeutic potential of these compounds (Haverkate et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO2S.ClH/c10-8(11)7-4-5-6(12-7)2-1-3-9-5;/h1-4,10-11H;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXVORVOFYJRHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C=CC=N2)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2821824.png)

![3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2821826.png)
![1,3,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2821827.png)
![N-[4-(4-chlorophenoxy)phenyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2821828.png)





![Tert-butyl N-[(1R,2R,4S,5S)-4-(hydroxymethyl)-2-bicyclo[3.1.0]hexanyl]carbamate](/img/structure/B2821840.png)

![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2821846.png)
![1-{3-[(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B2821847.png)